molecular formula C22H15BrN2O4 B5007019 5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide

5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide

Cat. No. B5007019
M. Wt: 451.3 g/mol
InChI Key: QSYFSSIAJCUXRV-AQTBWJFISA-N
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Description

5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is known to be involved in the regulation of cell growth and survival. It has also been found to inhibit the NF-kB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the expression of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another direction is the investigation of its potential applications in combination therapy with other anti-cancer drugs. Furthermore, the study of the mechanism of action of this compound can provide insights into the development of new targeted cancer therapies.

Synthesis Methods

The synthesis of 5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-aminonaphthalene-1-carboxylic acid, followed by the reaction with 2-furylboronic acid. The final product is obtained by the reaction with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in the presence of dichloromethane. This method has been reported to yield high purity and high yield of the final product.

Scientific Research Applications

5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

5-bromo-N-[(Z)-1-(furan-2-yl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O4/c23-20-10-9-19(29-20)22(27)25-18(13-17-6-3-11-28-17)21(26)24-16-8-7-14-4-1-2-5-15(14)12-16/h1-13H,(H,24,26)(H,25,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYFSSIAJCUXRV-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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